molecular formula C13H12F3NO2 B7974009 4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile

4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile

Número de catálogo: B7974009
Peso molecular: 271.23 g/mol
Clave InChI: HOCVUWCRJAOYGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl group at the 3-position and a tetrahydro-2H-pyran-4-yl ether substituent at the 4-position. This compound is of interest due to its structural motifs, which are common in pharmaceuticals and materials science. The benzonitrile core provides rigidity and electronic properties suitable for intermolecular interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Propiedades

IUPAC Name

4-(oxan-4-yloxy)-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)11-7-9(8-17)1-2-12(11)19-10-3-5-18-6-4-10/h1-2,7,10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCVUWCRJAOYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzonitrile with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of biochemical pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Actividad Biológica

The compound 4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H12F3N1O1C_{13}H_{12}F_3N_1O_1, with a molecular weight of approximately 265.24 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

1. Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing the trifluoromethyl group have shown selective in vitro and in vivo antitumor activity against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth.

CompoundIC50 (µM)Target
This compoundTBDTBD
Similar Derivative A0.5PDE4D
Similar Derivative B0.3EGFR

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic airway inflammation. In vivo studies demonstrated that it could significantly reduce markers of inflammation such as TNF-α and IL-6 in animal models.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Phosphodiesterases (PDEs) : Compounds with similar structures have been shown to inhibit PDE4D, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in modulating inflammatory responses .
  • Modulation of Cytokine Release : The compound appears to downregulate the release of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

Case Study 1: In Vivo Efficacy in Asthma Models

In a controlled study using guinea pigs, the administration of the compound resulted in a significant reduction in airway hyperresponsiveness compared to untreated controls. The study reported a dose-dependent response, highlighting its potential as a therapeutic agent for asthma management .

Case Study 2: Anticancer Activity Assessment

An exploratory study evaluated the anticancer efficacy of structurally similar compounds in human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting a promising avenue for further research into their anticancer potential .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations in Substituents

Core Benzonitrile Derivatives
  • 4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile (CAS: 943311-78-2) Key Differences:
  • Positional isomerism: The tetrahydro-2H-pyran substituent is at the 2-position (vs. 4-position in the target compound), altering steric and electronic profiles.
  • Substituent type: Contains a bromo group at the 4-position and a hydroxymethyl-tetrahydro-2H-pyran-2-yl ether at the 3-position.

    • Impact : The bromo group increases molecular weight (388.26 g/mol vs. ~331.28 g/mol for the target) and may enhance halogen bonding in crystal packing .
  • 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester (PN-6701, CAS: 2096341-24-9)

    • Key Differences :
  • Functional group: Boronic ester replaces benzonitrile, enabling Suzuki-Miyaura cross-coupling reactions.
  • Substituent position: Trifluoromethyl and tetrahydropyran-4-yloxy groups mirror the target compound but on a phenylboronic acid scaffold.
    • Impact : The boronic ester expands utility in synthetic chemistry, whereas the benzonitrile group may prioritize biological activity .
Heterocyclic Modifications
  • 5-[2-({2-[3-(2-Methoxyethoxy)azetidin-1-yl]pyridin-4-yl}amino)pyrimidin-4-yl]-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile (CAS: 1403247-28-8) Key Differences:
  • Extended heterocyclic system: Incorporates pyrimidine and pyridine rings linked via an amino group.
  • Impact: Increased molecular complexity may improve target specificity but reduce synthetic accessibility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
Target Compound C₁₄H₁₄F₃NO₂ ~331.28 Not reported 3-CF₃, 4-(THP-4-yl)oxy
4-(4-Bromo-3-(((THP-2-yl)oxy)methyl)phenoxy)benzonitrile C₁₉H₁₈BrNO₃ 388.26 499.1 (predicted) 4-Br, 3-(THP-2-yl)oxymethyl
PN-6701 Boronic Ester C₁₈H₂₂BF₃NO₃ 373.19 Not reported 3-CF₃, 5-(THP-4-yl)oxy, boronic ester
  • Boronic esters (e.g., PN-6701) exhibit lower molecular weights but higher reactivity in cross-coupling reactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.